molecular formula C11H23ClN4O4 B557158 Boc-Arg-OH.HCl CAS No. 35897-34-8

Boc-Arg-OH.HCl

Cat. No. B557158
CAS RN: 35897-34-8
M. Wt: 310.78 g/mol
InChI Key: HDELGKMVZYHPPB-FJXQXJEOSA-N
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Description

Boc-Arg-OH.HCl, also known as Nα-Boc-L-arginine hydrochloride, is an organic compound . It appears as a white solid powder . It is slightly soluble in water and organic solvents such as methanol and ethanol . It is relatively stable at room temperature but can absorb moisture when exposed to humid air .


Synthesis Analysis

The synthesis of Boc-L-Arg-OH.HCl involves two main steps :

  • Hydrochloride salt formation : Tert-butyloxycarbonyl-L-arginine reacts with hydrochloric acid to form Boc-L-Arg-OH.HCl .

Molecular Structure Analysis

The molecular formula of Boc-Arg-OH.HCl is C11H23ClN4O4 . Its molecular weight is 310.78 .


Physical And Chemical Properties Analysis

Boc-Arg-OH.HCl is a white powder . It is slightly soluble in water and organic solvents such as methanol and ethanol . It has a boiling point of 494°C at 760 mmHg . The compound is relatively stable at room temperature but can absorb moisture when exposed to humid air .

Scientific Research Applications

Peptide Synthesis

Boc-Arg-OH.HCl is widely used in peptide synthesis. The Boc group serves as a protecting group for the amino acid arginine during the synthesis process. This allows for the selective assembly of peptide chains without unwanted side reactions .

Biochemical Research

Boc-Arg-OH.HCl is used in biochemical research, particularly in proteomics, the large-scale study of proteins. It can be used to synthesize peptides for use in various assays and experiments .

Chemical Synthesis

Apart from its biological applications, Boc-Arg-OH.HCl is also used in chemical synthesis. The Boc group can be removed under acidic conditions, allowing for further chemical modifications .

Mass Spectrometry

Boc-Arg-OH.HCl can be used as a standard in mass spectrometry. This technique is used to determine the mass, structure, and chemical properties of molecules .

Safety and Hazards

Boc-Arg-OH.HCl is relatively safe under normal use conditions, but precautions should be taken . Avoid inhaling dust or contacting skin. Wear protective gloves, eyeglasses, and masks to avoid direct contact or inhalation of dust . Store in a dry, cool, well-ventilated place, away from direct sunlight . Dispose of waste according to local regulations .

Future Directions

Boc-Arg-OH.HCl is used in biochemical research . It serves as an intermediate in peptide and protein synthesis, used for constructing peptide chains . It is also used in drug research for synthesizing biologically active polypeptide drugs and antibiotics . Furthermore, it is used as a standard in mass spectrometry analysis . The future directions of Boc-Arg-OH.HCl are likely to continue in these areas of research and application.

Mechanism of Action

Target of Action

Boc-Arg-OH.HCl, also known as Nα-Boc-L-arginine hydrochloride, is primarily used in the field of proteomics research . Its main targets are peptides and proteins, where it serves as a building block in peptide and protein synthesis .

Mode of Action

The compound interacts with its targets (peptides and proteins) through a process known as t-butyloxycarbonyl (Boc) protection. In this process, the Boc group in Boc-Arg-OH.HCl is used to protect the amino group in the arginine during peptide synthesis . This protection is crucial as it prevents unwanted side reactions from occurring during the synthesis process.

Biochemical Pathways

The primary biochemical pathway affected by Boc-Arg-OH.HCl is protein synthesis. As a building block in peptide and protein synthesis, it plays a vital role in the formation of peptide bonds, which are the links between amino acids in a protein . The downstream effects of this include the formation of proteins with specific functions in the body.

Pharmacokinetics

The pharmacokinetics of Boc-Arg-OHIt’s worth noting that the compound is slightly soluble in water , which could potentially influence its bioavailability.

Action Environment

The action of Boc-Arg-OH.HCl can be influenced by various environmental factors. For instance, the compound is relatively stable under normal temperatures but can absorb moisture when exposed to humid conditions . Therefore, it should be stored in a dry, cool, and well-ventilated place, away from direct sunlight . Additionally, it’s important to avoid inhaling the dust or allowing it to come into contact with skin and eyes .

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O4.ClH/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDELGKMVZYHPPB-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Arg-OH.HCl

CAS RN

35897-34-8
Record name L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35897-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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